molecular formula C16H22N4O2 B11836327 tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate

tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate

Cat. No.: B11836327
M. Wt: 302.37 g/mol
InChI Key: MELSNYWVNDKOHT-UHFFFAOYSA-N
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Description

Tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate is a compound that features a benzimidazole moiety, which is known for its broad range of chemical and biological properties. Benzimidazole derivatives are often used in pharmaceuticals due to their diverse biological activities, including antibacterial, antifungal, and antiviral properties .

Preparation Methods

The synthesis of tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate typically involves the formation of the benzimidazole ring followed by the introduction of the pyrrolidine and tert-butyl carbamate groups. One common synthetic route includes the condensation of o-phenylenediamine with a carboxylic acid derivative to form the benzimidazole core. Subsequent steps involve the functionalization of the benzimidazole with pyrrolidine and the protection of the amine group with tert-butyl carbamate .

Chemical Reactions Analysis

Tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s benzimidazole moiety is known for its interaction with various biological targets, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Benzimidazole derivatives are explored for their potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar compounds to tert-butyl (1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)carbamate include other benzimidazole derivatives such as:

Properties

Molecular Formula

C16H22N4O2

Molecular Weight

302.37 g/mol

IUPAC Name

tert-butyl N-[1-(1H-benzimidazol-2-yl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)17-11-8-9-20(10-11)14-18-12-6-4-5-7-13(12)19-14/h4-7,11H,8-10H2,1-3H3,(H,17,21)(H,18,19)

InChI Key

MELSNYWVNDKOHT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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